2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-26-9-8-18-14-17(2-7-21(18)26)22(27-10-12-29-13-11-27)15-25-23(28)16-30-20-5-3-19(24)4-6-20/h2-7,14,22H,8-13,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUACMHKMCCRJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer research and osteoclastogenesis inhibition. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H22ClN3O2
- Molecular Weight : 351.84 g/mol
The compound features a chlorophenoxy group, a morpholinoethyl moiety, and an indolin structure, which are critical for its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Osteoclastogenesis : The compound has been shown to inhibit the formation of osteoclasts, which are cells responsible for bone resorption. This action is significant in treating osteolytic disorders and preventing bone loss associated with conditions like osteoporosis .
- Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the indolin moiety is believed to enhance its interaction with cellular targets involved in tumor growth .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of the compound:
- Cell Viability Assay : The compound was tested on several cancer cell lines, including MDA-MB-231 (breast cancer) and A431 (skin cancer). Results indicated a significant reduction in cell viability with IC50 values ranging from 10 µM to 30 µM depending on the cell line tested.
- Osteoclast Formation Assay : Bone marrow macrophages (BMMs) were treated with the compound in the presence of RANKL (Receptor Activator of Nuclear factor Kappa-Β Ligand). The results showed a marked decrease in mature osteoclast formation and F-actin belt formation, indicating effective inhibition of osteoclastogenesis .
In Vivo Studies
In vivo experiments using ovariectomized (OVX) mice models demonstrated that treatment with the compound significantly prevented bone loss. Mice treated with 20 mg/kg of the compound showed improved bone density compared to control groups, supporting its potential as a therapeutic agent for osteoporosis .
Case Studies
| Study | Objective | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Evaluate cytotoxicity | Cell viability assays on cancer cell lines | IC50 values between 10 µM - 30 µM; significant inhibition of cell growth |
| Study 2 | Assess osteoclast inhibition | TRAP staining assay on BMMs | Reduced formation of mature osteoclasts; prevention of bone resorption |
| Study 3 | In vivo efficacy | OVX mouse model | Significant prevention of OVX-induced bone loss; improved bone density |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)-2-Phenoxyacetamide (CAS 922033-80-5)
- Structure: Differs by replacing the 4-chlorophenoxy group with a simple phenoxy group.
- Molecular weight: 395.5 g/mol .
2-(2-Methoxyphenoxy)-N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)Acetamide (CAS 922034-49-9)
- Structure: Features a methoxy group at the 2-position of the phenoxy ring.
- Impact : The methoxy group introduces steric hindrance and electron-donating effects, which may alter pharmacokinetic properties (e.g., metabolic stability) compared to the chloro-substituted derivative .
N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)Acetamide
Analogues with Heterocyclic Cores
2-{2-[3-(Benzothiazol-2-ylamino)-4-Oxo-2-Thioxo Thiazolidin-5-Ylidenemethyl]-4-Chlorophenoxy}-N-(4-Methoxyphenyl)-Acetamide
- Structure: Integrates a thiazolinone core and benzothiazole substituent.
- Biological Activity: Exhibited potent anticancer effects (comparable to cisplatin) against HeLa cells, highlighting the importance of the 4-chlorophenoxy-acetamide motif in cytotoxicity .
Pyridazin-3(2H)-One Derivatives (e.g., FPR2 Agonists)
- Structure: Pyridazinone core with substituted acetamide groups.
- Impact: While structurally distinct, these compounds share acetamide functionality and demonstrate receptor-specific activation (e.g., FPR2). The chlorophenoxy group in the target compound may confer unique receptor interaction profiles .
Patent-Based Analogues (Benzothiazole Derivatives)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide
- Structure : Benzothiazole core with trifluoromethyl and methoxyphenyl groups.
- Impact: The trifluoromethyl group enhances metabolic stability, while the methoxy group influences lipophilicity. Compared to the target compound, this derivative lacks the morpholinoethyl-indoline moiety, which is critical for cellular uptake .
Data Table: Key Features of Target Compound and Analogues
Research Findings and Mechanistic Insights
- Chlorophenoxy Group: Enhances electron-withdrawing effects, improving binding to hydrophobic pockets in target proteins (e.g., kinases or GPCRs) .
- Morpholinoethyl Chain: Increases solubility and modulates cellular uptake, as seen in morpholino-containing cytotoxic agents .
- Indoline Substitutent : The 1-methylindolin-5-yl group may interact with aromatic residues in enzymes or receptors, influencing selectivity .
Q & A
Q. What strategies ensure reproducibility in synthetic scale-up?
- Best practices :
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction endpoints during large-scale synthesis .
- Impurity profiling : Use LC-QTOF-MS to detect trace byproducts (e.g., N-alkylated derivatives) and refine purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
